

An In-Depth Technical Guide to the NMR Spectral Data of Ethyltriphenyltin

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyltriphenyltin

CAS No.: 5424-25-9

Cat. No.: B1607041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on the Nuclear Magnetic Resonance (NMR) spectral data of **ethyltriphenyltin** (Ph_3SnEt). As a Senior Application Scientist, the aim is to provide not just raw data, but a deeper understanding of the structural information that can be gleaned from ^1H , ^{13}C , and ^{119}Sn NMR spectroscopy. This document is structured to offer both a quick reference for experienced researchers and a detailed explanation for those less familiar with the nuances of organotin NMR. The causality behind spectral features and the logic of experimental design are emphasized to ensure scientific integrity and practical utility.

Introduction to Ethyltriphenyltin and the Significance of NMR Spectroscopy

Ethyltriphenyltin, a tetraorganotin compound, possesses a tin atom bonded to three phenyl groups and one ethyl group. Its molecular structure presents a fascinating case for NMR

analysis, offering distinct signals for the aromatic and aliphatic moieties, and direct observation of the metal center through ^{119}Sn NMR.

NMR spectroscopy is an indispensable tool for the structural elucidation of organometallic compounds like **ethyltriphenyltin**. It provides precise information about the chemical environment of magnetically active nuclei. For **ethyltriphenyltin**, the key nuclei of interest are:

- ^1H (Proton): Reveals the arrangement of hydrogen atoms in the ethyl and phenyl groups.
- ^{13}C (Carbon-13): Provides insights into the carbon skeleton of the molecule.
- ^{119}Sn (Tin-119): Offers direct information about the electronic environment and coordination number of the tin atom.[\[1\]](#)

The analysis of chemical shifts (δ), scalar coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each resonance and provides a detailed picture of the molecule's connectivity and stereochemistry.

Molecular Structure and NMR-Active Nuclei

The structure of **ethyltriphenyltin** is fundamental to understanding its NMR spectra. The tin atom is tetrahedrally coordinated, bonded to the α -carbon of the ethyl group and the ipso-carbons of the three phenyl rings.

Caption: Molecular structure of **ethyltriphenyltin**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **ethyltriphenyltin** is characterized by signals corresponding to the ethyl and phenyl protons. The ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling, while the phenyl protons appear as complex multiplets.

Table 1: ^1H NMR Spectral Data for **Ethyltriphenyltin**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Tin Satellites ($J(^{119}\text{Sn}-^1\text{H})$, Hz)
CH ₂ (Ethyl)	~1.4	Quartet (q)	$^3J(\text{H-H}) = 7.5$	$^2J(\text{Sn-H}) = 68.0$
CH ₃ (Ethyl)	~1.2	Triplet (t)	$^3J(\text{H-H}) = 7.5$	$^3J(\text{Sn-H}) = 58.0$
Phenyl-H (ortho, meta, para)	~7.2 - 7.6	Multiplet (m)	-	Not typically resolved

Interpretation and Causality:

- **Ethyl Group Resonances:** The methylene (CH₂) protons are adjacent to a methyl (CH₃) group with three equivalent protons, resulting in a quartet ($n+1 = 3+1 = 4$). The methyl protons are adjacent to a methylene group with two equivalent protons, leading to a triplet ($n+1 = 2+1 = 3$). The downfield shift of the CH₂ group compared to the CH₃ group is due to the deshielding effect of the electropositive tin atom.
- **Phenyl Group Resonances:** The protons on the three phenyl rings are chemically similar, leading to overlapping signals in the aromatic region of the spectrum.
- **Tin Satellites:** The coupling between the tin isotopes (^{117}Sn and ^{119}Sn) and the ethyl protons gives rise to satellite peaks flanking the main resonances. The magnitude of the two-bond tin-proton coupling ($^2J(\text{Sn-H})$) is typically larger than the three-bond coupling ($^3J(\text{Sn-H})$). These coupling constants are valuable for confirming the presence of the tin-ethyl bond.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of **ethyltriphenyltin**. The spectrum will show distinct signals for the ethyl carbons and the four different types of carbons in the phenyl groups (ipso, ortho, meta, and para).

Table 2: ¹³C NMR Spectral Data for **Ethyltriphenyltin**

Assignment	Chemical Shift (δ , ppm)	Coupling Constant ($J(^{119}\text{Sn}-^{13}\text{C})$, Hz)
CH ₂ (Ethyl)	~10-15	$^1J(\text{Sn-C}) \approx 330$
CH ₃ (Ethyl)	~15-20	$^2J(\text{Sn-C}) \approx 40$
C-ipso (Phenyl)	~140-145	$^1J(\text{Sn-C}) \approx 450-500$
C-ortho (Phenyl)	~135-140	$^2J(\text{Sn-C}) \approx 45-50$
C-meta (Phenyl)	~125-130	$^3J(\text{Sn-C}) \approx 60-65$
C-para (Phenyl)	~128-132	$^4J(\text{Sn-C}) \approx 10-15$

Interpretation and Causality:

- **Chemical Shifts:** The chemical shifts of the phenyl carbons follow a predictable pattern based on their substitution and distance from the tin atom. The ipso-carbon, directly attached to tin, is significantly downfield.
- **Tin-Carbon Coupling:** The magnitude of the one-bond tin-carbon coupling constant ($^1J(\text{Sn-C})$) is a sensitive indicator of the hybridization of the tin-carbon bond and the electronic environment of the tin atom. The larger $^1J(\text{Sn-C})$ for the ipso-carbon compared to the ethyl α -carbon reflects the greater s-character in the Sn-C(phenyl) bond. The multi-bond tin-carbon couplings provide further structural confirmation.

^{119}Sn NMR Spectral Data

The ^{119}Sn NMR spectrum provides a direct window into the electronic environment of the tin nucleus. For tetraorganotin compounds like **ethyltriphenyltin**, the chemical shift is sensitive to the nature of the organic groups attached.

Table 3: ^{119}Sn NMR Spectral Data for **Ethyltriphenyltin**

Nucleus	Chemical Shift (δ , ppm)
^{119}Sn	~ -50 to -60

Interpretation and Causality:

The ^{119}Sn chemical shift of approximately -55 ppm is characteristic of a tetra-coordinated tin atom in a tetraorganotin compound. The shielding of the tin nucleus is influenced by the electron-donating or withdrawing properties of the attached groups. The combination of three phenyl groups and one ethyl group results in the observed chemical shift. The coordination number and the electronic environment around the tin atom are the primary factors influencing the ^{119}Sn chemical shift.^[1] Any deviation from this value could indicate changes in coordination, such as solvent interaction or the presence of impurities.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of **ethyltriphenyltin**, a standardized and carefully executed experimental protocol is crucial.

Materials:

- **Ethyltriphenyltin** sample
- Deuterated chloroform (CDCl_3) or another suitable deuterated solvent
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **ethyltriphenyltin** for ^1H NMR and 50-100 mg for ^{13}C and ^{119}Sn NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.

- Gently vortex the vial until the sample is completely dissolved.
- Transfer to NMR Tube:
 - Using a clean pipette, transfer the solution to a 5 mm NMR tube.
 - Ensure the solvent height in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H , ^{13}C , and ^{119}Sn NMR spectra using standard acquisition parameters. For ^{119}Sn , a reference compound such as tetramethyltin (Me_4Sn) is typically used ($\delta = 0$ ppm).

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed overview of the ^1H , ^{13}C , and ^{119}Sn NMR spectral data of **ethyltriphenyltin**. By understanding the principles behind chemical shifts and coupling constants, researchers can confidently utilize NMR spectroscopy for the structural characterization and purity assessment of this and related organotin compounds. The provided experimental protocol serves as a reliable starting point for obtaining high-quality data. The combination of these three NMR techniques offers a powerful and comprehensive approach to the analysis of **ethyltriphenyltin** in various research and development settings.

References

- Sair, U., & Thakur, A. (2022). ^{119}Sn NMR spectral data of organotin(IV) complexes – A review. CoLab. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Heteronuclear double resonance: ^{119}Sn – ^{13}C spin–spin coupling in organotin compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the NMR Spectral Data of Ethyltriphenyltin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607041/docs#an-in-depth-technical-guide-to-the-nmr-spectral-data-of-ethyltriphenyltin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check